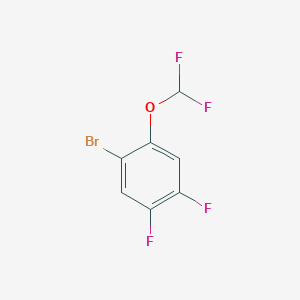

1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene

Descripción

Propiedades

IUPAC Name |

1-bromo-2-(difluoromethoxy)-4,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-3-1-4(9)5(10)2-6(3)13-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOOZEZKVMRMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of Difluoromethoxy-Substituted Precursors

Method Overview:

The most common approach involves brominating a suitably substituted precursor benzene derivative bearing the difluoromethoxy group. The key steps include:

- Starting Material: 2-(difluoromethoxy)-3,5-difluorobenzene or similar derivatives.

- Bromination Reagents: N-bromosuccinimide (NBS) or elemental bromine (Br₂).

- Reaction Conditions:

- Temperature maintained between 0°C and 25°C to prevent over-bromination.

- Use of radical initiators like AIBN if necessary.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Ar–OH or Ar–H + NBS → Ar–Br

- Precise temperature control to favor mono-bromination.

- Use of excess NBS to ensure complete conversion.

- Monitoring via TLC or GC-MS.

Nucleophilic Substitution of Hydroxyl or Nitro Intermediates

Method Overview:

In cases where a hydroxyl or nitro group is present, nucleophilic substitution with a brominating agent or direct fluorinated intermediates can be employed:

-

- Brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

- Difluoromethoxy groups introduced via nucleophilic substitution using chlorodifluoromethane derivatives or difluoromethylating agents.

-

- Anhydrous environment.

- Elevated temperature (~50°C) for substitution reactions.

- Inert atmosphere (N₂ or Ar).

Note: The introduction of the difluoromethoxy group typically occurs before bromination to ensure regioselectivity.

Purification and Characterization

| Method | Purpose | Typical Conditions |

|---|---|---|

| Distillation | Remove impurities, isolate pure compound | Boiling point ~145–150°C, under reduced pressure |

| Chromatography | Purify based on polarity | Silica gel, eluent: hexane/ethyl acetate mixture |

| Recrystallization | Enhance purity | Solvent: ethanol or acetonitrile |

- NMR Spectroscopy: Confirm aromatic substitution pattern; fluorine coupling observed in ^19F NMR.

- Mass Spectrometry: MW confirmation (~281.9 g/mol).

- HPLC or GC-MS: Purity assessment (>95%).

Data Table Summarizing Preparation Parameters

| Step | Reagents | Solvent | Temperature | Duration | Purification | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Bromination | NBS or Br₂ | DMF or THF | 0–25°C | 2–4 hours | Distillation or chromatography | ~80–85% | Controlled to prevent polybromination |

| Nucleophilic substitution | PBr₃ or HBr | Anhydrous solvent | 50°C | 4–6 hours | Recrystallization | ~70–80% | Ensures regioselectivity |

Research Findings and Optimization Strategies

- Temperature Control: Maintaining low temperatures during bromination minimizes over-bromination and polybromide formation.

- Reagent Excess: Using slight excesses of NBS or brominating agents improves yield but requires careful purification.

- Solvent Choice: Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.

- Reaction Monitoring: Regular sampling via TLC or GC-MS ensures optimal reaction completion and prevents side reactions.

- Purification: Distillation is preferred for high purity, especially for volatile intermediates, while chromatography is suitable for complex mixtures.

Alternative Approaches

- Direct Electrophilic Aromatic Substitution: Using bromine with catalysts such as FeBr₃ in inert solvents.

- Sequential Functionalization: Introducing the difluoromethoxy group first, followed by regioselective bromination.

- Flow Chemistry: For industrial scale, continuous flow reactors allow precise control over temperature and reagent addition, increasing safety and yield.

Análisis De Reacciones Químicas

1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, a reaction with an amine in the presence of a base like potassium carbonate can yield the corresponding amine derivative.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Aplicaciones Científicas De Investigación

1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is used in various scientific research applications:

Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with fluorinated aromatic rings, which are known for their enhanced metabolic stability and bioavailability.

Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interact with biological targets effectively.

Materials Science: It is employed in the synthesis of advanced materials, such as liquid crystals and polymers, which benefit from the unique electronic properties imparted by the fluorine atoms.

Mecanismo De Acción

The mechanism of action of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene depends on its application. In pharmaceuticals, the compound may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for biological targets. In agrochemicals, it may inhibit essential enzymes in pests, leading to their death .

Comparación Con Compuestos Similares

Notes on Data Consistency

- Discrepancies exist in the molecular formula of the target compound. This suggests either a nomenclature error (e.g., missing fluorine substituents in the cited sources) or a misalignment between the compound name and formula in the evidence.

Actividad Biológica

1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by multiple fluorine substituents and a bromine atom, enhances its metabolic stability and bioavailability, making it a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its interactions within biological systems, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₃BrF₄O

- IUPAC Name : this compound

- Structure : The compound features a bromine atom and difluoromethoxy group attached to a difluorobenzene ring, which contributes to its unique reactivity.

This compound exhibits its biological activity through several proposed mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes by binding to their active sites. This interaction can lead to the modulation of metabolic pathways.

- Cell Signaling Modulation : It may influence cell signaling pathways that are critical for various cellular functions, including proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

Biological Activity Overview

Research indicates that this compound can modulate biological pathways effectively due to its structural characteristics. The following table summarizes key findings related to its biological activity:

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antibacterial agent.

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that the compound induces apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating early apoptotic changes.

- Enzyme Interaction Studies : Research investigating the inhibition of α-amylase showed that this compound could effectively reduce enzyme activity, which is crucial for carbohydrate metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- Solubility : The compound is soluble in organic solvents like ethanol and DMSO, indicating good bioavailability.

- Stability : It exhibits stability under various physiological conditions, which may enhance its therapeutic potential.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene?

- Methodology : The compound can be synthesized via electrophilic aromatic substitution or halogen exchange reactions. For example, bromination of a pre-fluorinated aromatic precursor (e.g., 2-(difluoromethoxy)-4,5-difluorobenzene) using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) is a common approach . Alternatively, nucleophilic displacement of a nitro or methoxy group with bromine under controlled conditions may be employed. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) or fractional distillation .

Q. How should this compound be purified post-synthesis?

- Methodology :

- Column Chromatography : Use silica gel with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1) to separate brominated byproducts .

- Recrystallization : Dissolve the crude product in hot ethanol or dichloromethane, followed by slow cooling to isolate crystals .

- Distillation : For high-purity liquid fractions, fractional distillation at reduced pressure (e.g., 35 mmHg, bp ~234°C) is effective .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : ¹H/¹⁹F NMR to confirm substitution patterns (e.g., δ ~6.8–7.2 ppm for aromatic protons, δ ~-120 ppm for difluoromethoxy groups) .

- Mass Spectrometry (EI-MS) : Molecular ion peak [M]⁺ at m/z ~262 and fragment ions (e.g., loss of Br or OCHF₂) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated in structurally similar bromo-difluoro aromatics .

Q. What are the primary decomposition pathways under varying storage conditions?

- Stability Insights :

- Thermal Decomposition : Degrades above 300°C, releasing HF and Br₂ gases. Store below 25°C in inert atmospheres .

- Photolysis : UV exposure may cleave the difluoromethoxy group, forming quinones. Use amber glassware and avoid direct light .

- Hydrolysis : Susceptible to moisture; store with desiccants (e.g., molecular sieves) .

Advanced Questions

Q. How do electron-withdrawing substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Analysis : The bromine atom and difluoromethoxy group act as strong electron-withdrawing groups (EWGs), polarizing the aromatic ring and activating the C-Br bond for oxidative addition with Pd(0) catalysts. However, steric hindrance from the 2-(difluoromethoxy) group may reduce coupling efficiency. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) .

Q. How can contradictions in NMR and X-ray crystallography data be resolved?

- Resolution Strategies :

- Solvent Effects : Confirm solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) by re-measuring in standardized conditions .

- Dynamic Effects : Assess rotational barriers of the difluoromethoxy group via variable-temperature NMR to explain splitting anomalies .

- Crystallographic Refinement : Re-examine X-ray data for disorder or thermal motion artifacts in the difluoromethoxy moiety .

Q. What strategies mitigate competing side reactions in multi-step syntheses involving this compound?

- Synthetic Design :

- Protecting Groups : Temporarily mask the difluoromethoxy group (e.g., silylation) during bromination to prevent electrophilic attack at undesired positions .

- Sequential Halogenation : Prioritize bromination before introducing sensitive substituents to avoid halogen scrambling .

- Catalyst Screening : Use Pd/Cu bimetallic systems to enhance selectivity in cross-couplings .

Q. What are emerging applications in pharmaceuticals or materials science?

- Research Applications :

- Pharmaceutical Intermediates : Acts as a precursor for kinase inhibitors, leveraging its halogenated aromatic core for target binding .

- Liquid Crystals : The difluoromethoxy group enhances dielectric anisotropy in nematic phases, as seen in related terphenyl derivatives .

- Polymer Additives : Incorporation into fluorinated polymers improves thermal stability and solvent resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.